molecular formula C14H18N2O2 B1648267 (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione

(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione

Cat. No.: B1648267
M. Wt: 246.3 g/mol
InChI Key: UUUNHGVABULIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione is a compound that belongs to the class of piperazine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties . The piperazine-2,5-dione core is a significant pharmacophore in medicinal chemistry, making this compound of great interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The reaction typically involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of the piperazine-2,5-dione core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

1-benzyl-3-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C14H18N2O2/c1-10(2)13-14(18)16(9-12(17)15-13)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,17)

InChI Key

UUUNHGVABULIGY-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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